5-amino-3,3-dimethyl-1,3-dihydro-2-benzofuran-1-one hydrochloride
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Overview
Description
5-Amino-3,3-dimethylisobenzofuran-1(3H)-one hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an amino group and a dimethylisobenzofuran moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3,3-dimethylisobenzofuran-1(3H)-one hydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the Isobenzofuran Core: This step involves the cyclization of a suitable precursor to form the isobenzofuran core.
Introduction of the Amino Group: The amino group is introduced through a substitution reaction, often using an amine source under controlled conditions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of 5-Amino-3,3-dimethylisobenzofuran-1(3H)-one hydrochloride may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3,3-dimethylisobenzofuran-1(3H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
5-Amino-3,3-dimethylisobenzofuran-1(3H)-one hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: This compound may be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Amino-3,3-dimethylisobenzofuran-1(3H)-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-methylisobenzofuran-1(3H)-one: Similar structure but with one less methyl group.
5-Amino-3,3-dimethylphthalide: Similar core structure but with different functional groups.
Uniqueness
5-Amino-3,3-dimethylisobenzofuran-1(3H)-one hydrochloride is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
5-amino-3,3-dimethyl-2-benzofuran-1-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c1-10(2)8-5-6(11)3-4-7(8)9(12)13-10;/h3-5H,11H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOOOFSBWFHOJKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)N)C(=O)O1)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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